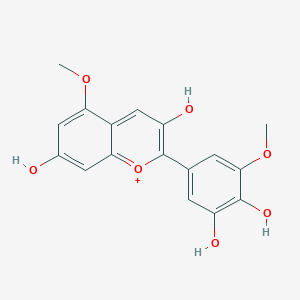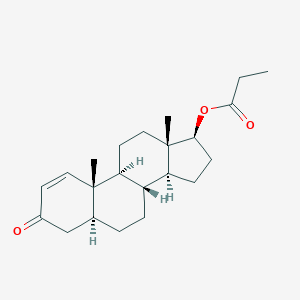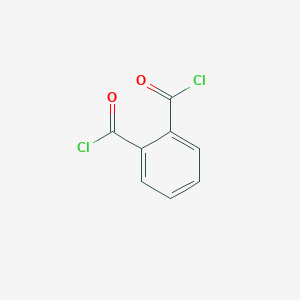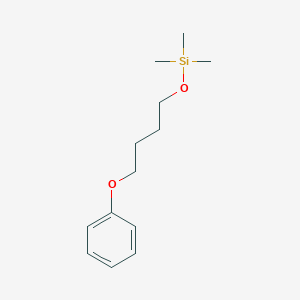
Europinidin
Descripción general
Descripción
Europinidin (Eu) is an O-methylated anthocyanidin, a water-soluble, bluish-red plant dye . It is a rare O-methylated flavonoid, a derivative of delphinidin, and can be found in some species of Plumbago and Ceratostigma .
Molecular Structure Analysis
Europinidin has a molecular formula of C17H15O7 . Its average mass is 331.296 Da and its monoisotopic mass is 331.081238 Da .Chemical Reactions Analysis
Europinidin has been studied for its therapeutic benefits. For instance, it has been found to possess antioxidant and anti-inflammatory properties . It has been used in studies involving rotenone-activated Parkinson’s disease in rodents, where it was found to decrease lipid peroxidation and inflammatory cytokines .Aplicaciones Científicas De Investigación
Neuroprotective Effects in Parkinson’s and Alzheimer’s Diseases
Europinidin, derived from Plumbago Europea and Ceratostigma plumbaginoides, has shown promising results in neuroprotective activities. Studies have demonstrated its efficacy in mitigating Parkinson’s disease symptoms in rodents, attributed to its antioxidant and anti-inflammatory properties. This was observed in a model where europinidin reduced oxidative damage, cholinergic deficit, dopaminergic loss, and neuroinflammatory markers in rats induced with rotenone (Ali Altharawi et al., 2022). Similarly, europinidin was effective in countering streptozotocin-induced memory impairments in rats, improving spatial and working memory, and rectifying biochemical, neuronal enzymatic, and neuroinflammatory parameters (Aftab Ahmad, 2023). Additionally, computational studies on flavonoids, including europinidin, suggest their potential as drug candidates for Alzheimer’s and Parkinson’s diseases, given their ability to bind with relevant proteins and possess pharmacological profiles conducive to therapeutic applications (A. Monteiro et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Europinidin has shown potential as a novel therapeutic agent for the treatment of neurodegenerative diseases such as Huntington’s disease . Future research could focus on further elucidating the molecular mechanisms of Europinidin-mediated neuroprotection and exploring its potential role in the management of other neurological diseases .
Propiedades
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)-5-methoxychromenylium-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXMPIWHBIOJSH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europinidin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















